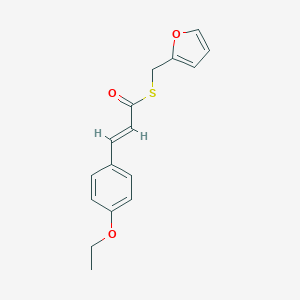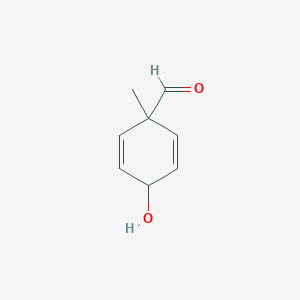
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadiene, featuring a hydroxyl group, a methyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-2,5-cyclohexadiene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 4-position. This can be achieved using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-one or 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 1,4-Cyclohexadiene, 1-methyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexadiene ring
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16g/mol |
Nombre IUPAC |
4-hydroxy-1-methylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2-7,10H,1H3 |
Clave InChI |
CIDNINOUOKSYIU-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(C=C1)O)C=O |
SMILES canónico |
CC1(C=CC(C=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
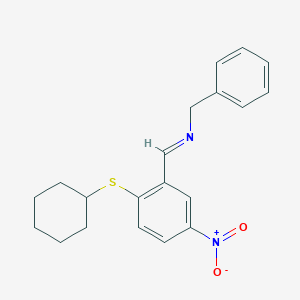
![[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B371371.png)
![2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate](/img/structure/B371373.png)
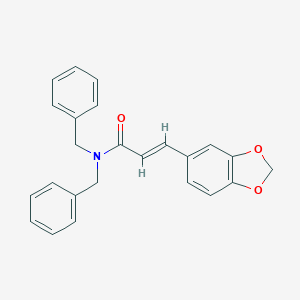

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)
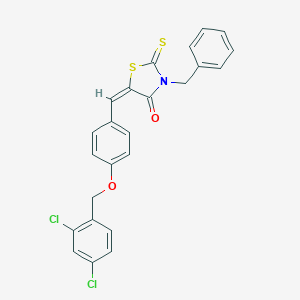
![3-(2-Chlorophenyl)-5-[2-nitro-5-(phenylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371385.png)
![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)

